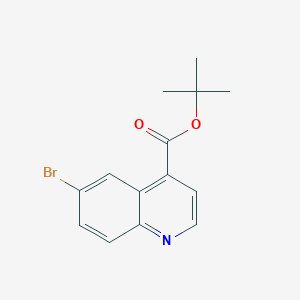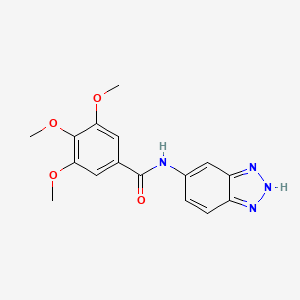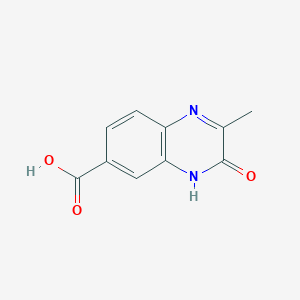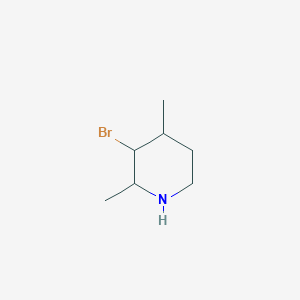
3-Bromo-2,4-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,4-dimethylpiperidine is a heterocyclic organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered rings containing one nitrogen atom, and they are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The bromine atom and two methyl groups attached to the piperidine ring make this compound a unique compound with distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethylpiperidine can be achieved through several methods. One common approach involves the bromination of 2,4-dimethylpiperidine. The reaction typically uses bromine as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position . For example, 2,4-dimethylpiperidine can be reacted with bromine in the presence of a solvent like acetic acid, and the reaction mixture is stirred at a specific temperature to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Bromo-2,4-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated product.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation reactions can produce alcohols, ketones, or carboxylic acids.
科学研究应用
3-Bromo-2,4-dimethylpiperidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of 3-Bromo-2,4-dimethylpiperidine involves its interaction with specific molecular targets. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects .
相似化合物的比较
Similar Compounds
2,4-Dimethylpiperidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2,4-dimethylpyridine: Contains a pyridine ring instead of a piperidine ring, leading to different chemical properties and reactivity.
3-Bromo-6,6-dimethylpiperidine-2,4-dione: Has additional functional groups that can alter its reactivity and applications.
Uniqueness
3-Bromo-2,4-dimethylpiperidine is unique due to the presence of both bromine and methyl groups on the piperidine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
属性
分子式 |
C7H14BrN |
|---|---|
分子量 |
192.10 g/mol |
IUPAC 名称 |
3-bromo-2,4-dimethylpiperidine |
InChI |
InChI=1S/C7H14BrN/c1-5-3-4-9-6(2)7(5)8/h5-7,9H,3-4H2,1-2H3 |
InChI 键 |
KUIJRGWZFWXLBD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCNC(C1Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



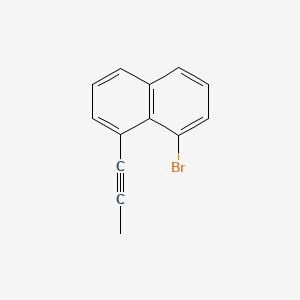
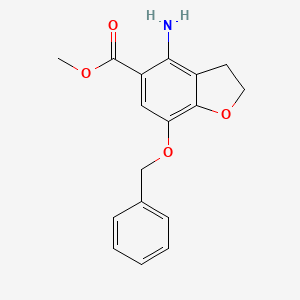
![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)

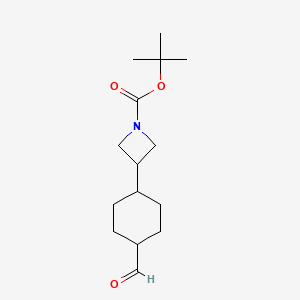
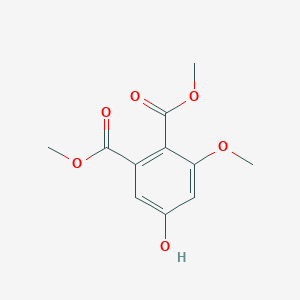

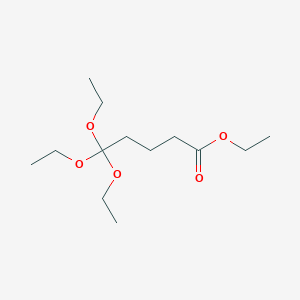

![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
